molecular formula C10H15BrN2O3 B2663267 Ethyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 851169-24-9

Ethyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2663267
CAS No.: 851169-24-9
M. Wt: 291.145
InChI Key: GTQZYHMJIKWHSW-UHFFFAOYSA-N
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Description

Ethyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a brominated tetrahydropyrimidine derivative with significant synthetic utility. Structurally, it features a bromomethyl group at the 6-position and an ethyl substituent at the 4-position of the pyrimidine ring. The compound is synthesized via bromination of precursor dihydropyrimidines, as demonstrated in protocols involving the addition of bromine (Br₂) in chloroform (CHCl₃) to ethyl 6-methyl derivatives . This reaction typically proceeds under mild conditions (room temperature, 12 hours) with moderate to high yields (e.g., 82% for a 3-nitrophenyl analog) .

The bromomethyl group enhances reactivity, making the compound a versatile intermediate for nucleophilic substitution reactions. For example, it has been used to construct pyrrolo[1,2-c]pyrimidones and thiazolo[3,4-c]pyrimidones, which are scaffolds of interest in medicinal chemistry .

Properties

IUPAC Name

ethyl 6-(bromomethyl)-4-ethyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O3/c1-3-6-8(9(14)16-4-2)7(5-11)13-10(15)12-6/h6H,3-5H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQZYHMJIKWHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=C(NC(=O)N1)CBr)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and antibacterial domains.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrN2O3C_{12}H_{14}BrN_{2}O_{3}. Its structure includes a bromomethyl group at the 6-position and an ethyl group at the 4-position of the tetrahydropyrimidine ring.

PropertyValue
Molecular FormulaC12H14BrN2O3C_{12}H_{14}BrN_{2}O_{3}
Molecular Weight300.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a related compound showed minimum inhibitory concentration (MIC) values against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study : In a study evaluating the antibacterial activity of various tetrahydropyrimidines, compounds with bromomethyl substitutions demonstrated enhanced activity against Gram-positive bacteria compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Research indicates that it may inhibit pathways involved in inflammation, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases.

Research Findings : In vitro assays demonstrated that certain derivatives of tetrahydropyrimidines exhibited greater anti-inflammatory effects than curcumin, a well-known natural anti-inflammatory agent. This suggests that this compound could be a candidate for further development as an anti-inflammatory drug .

The biological activity of this compound is likely mediated through various mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of the bromomethyl group may enhance the compound's ability to interact with specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Molecular Interactions : The hydrogen bonding capabilities of the compound allow it to interact effectively with biological targets, influencing their activity.
MechanismDescription
Enzyme InhibitionInteracts with enzymes critical for bacterial growth
Molecular InteractionsForms hydrogen bonds with target proteins

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Heterocyclic Compounds

The bromomethyl derivative serves as a versatile building block for synthesizing various heterocyclic compounds. For instance:

Reaction Type Product Biological Activity
Nucleophilic substitution with sodium benzenesulfinateEthyl 2-oxo-4-phenyl-6-(phenylsulfonylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylatePotential anti-cancer activity
Reaction with malononitrileEthyl 7-amino-6-cyano-1,2-dihydro-1-oxo-3-phenylpyrrolo[1,2-c]pyrimidine-4-carboxylateAntimicrobial properties
Reaction with thiosemicarbazideEthyl 3-hydrazono-5,6-dihydro-5-oxo-7-phenyl-thiazolo[3,4-c]pyrimidine-8-carboxylateAntiviral activity

These transformations highlight the compound's utility in generating new derivatives with potential pharmacological applications.

2. Biological Evaluations

Numerous studies have evaluated the biological activities of derivatives synthesized from ethyl 6-(bromomethyl)-4-ethyl-2-oxo-tetrahydropyrimidine. For example:

Compound Activity Reference
Ethyl 6-hydrazinomethyl derivativeAntitumor activity in vitroHeterocycles
Pyrrolo[1,2-c]pyrimidone derivativesInhibitory effects on specific cancer cell linesHeterocycles

These findings suggest that derivatives of ethyl 6-(bromomethyl)-4-ethyl can be explored further for their therapeutic potential.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives synthesized from ethyl 6-(bromomethyl)-4-ethyl. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities against standard microbial strains. The structure–activity relationship (SAR) analysis provided insights into how modifications to the tetrahydropyrimidine core influence biological activity.

Case Study 2: Anticancer Properties

Research focusing on the anticancer potential of pyrimidine derivatives derived from ethyl 6-(bromomethyl)-4-ethyl demonstrated promising results. Compounds were tested against several cancer cell lines, revealing that some exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer chemotherapeutic agents.

Comparison with Similar Compounds

Table 3: Melting Points and Stability

Compound Name Melting Point (°C) Notes Reference
Ethyl 4-(4-sulfamoylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 258–259 High thermal stability
Ethyl 6-(4-fluorophenyl)-4-(4-sulfamoylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 256–257 Crystalline solid
Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Not reported Commercial availability noted

Key Observations:

  • Thermal Stability : Sulfonamide derivatives exhibit high melting points (>250°C), suggesting robust crystalline packing . Bromomethyl analogs may have lower melting points due to weaker intermolecular forces.
  • Commercial Availability : Bromomethyl derivatives like the 4-chlorophenyl analog are marketed (e.g., CAS 749906-87-4 ), indicating industrial relevance.

Reactivity and Functionalization Potential

  • Bromomethyl Group : The C-Br bond in the title compound facilitates nucleophilic substitutions (e.g., with amines or thiols) to generate diverse analogs, as seen in heterocycle synthesis .
  • Chloromethyl vs. Bromomethyl : Chlorine’s lower leaving-group ability may limit reactivity compared to bromine, necessitating harsher conditions for substitutions.
  • Methyl Group : Ethyl 6-methyl derivatives (e.g., ) lack halogen reactivity but serve as precursors for halogenation or oxidation.

Q & A

Q. What are the typical synthetic routes for preparing Ethyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via bromination of its precursor, ethyl 6-methyl-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, using brominating agents (e.g., N-bromosuccinimide) in acetic acid under reflux. Reaction monitoring via TLC ensures completion, and purification involves recrystallization from ethanol . Optimization focuses on controlling stoichiometry, reaction time, and temperature to minimize side reactions (e.g., over-bromination).

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential for validation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, often refined using SHELXL . Complementary techniques include:

  • FT-IR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and NH (~3100–3350 cm⁻¹) groups.
  • NMR : ¹H NMR identifies CH₂ and CH protons (δ 4.82–5.25 ppm) and NH signals (δ 7.75–9.97 ppm).
  • Mass spectrometry : Validates molecular ion peaks and fragmentation patterns .

Q. What catalytic systems are effective for synthesizing structurally related tetrahydropyrimidine derivatives?

Heterogeneous catalysts like 20% PMo₇W₅/kaolin are effective for Biginelli-type condensations, achieving high yields (70–90%) under solvent-free conditions. These systems enhance regioselectivity and reduce reaction times compared to traditional acid catalysis .

Advanced Research Questions

Q. How can conformational polymorphism in this compound be analyzed, and what experimental tools resolve packing ambiguities?

Conformational polymorphism arises from ester group flexibility, as observed in para-fluoro-substituted analogs. Techniques include:

  • SC-XRD : Resolves distinct puckering modes of the tetrahydropyrimidine ring.
  • DSC : Identifies thermal transitions between polymorphs.
  • Powder XRD and optical microscopy : Correlate polymorphic forms with crystallization conditions .

Q. What computational methods are used to predict reactivity and electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Frontier Molecular Orbitals (FMOs) : Predicts sites for nucleophilic/electrophilic attacks (e.g., bromomethyl group).
  • Molecular Electrostatic Potential (MESP) : Maps charge distribution, highlighting electron-deficient regions.
  • TD-DFT : Simulates UV-Vis spectra, validated against experimental λ_max in DMSO .

Q. How do steric and electronic effects of substituents influence intermolecular interactions in crystal packing?

Substituents like bromomethyl introduce steric bulk, altering hydrogen-bonding networks. For example:

  • N–H⋯O/S interactions : Form 1D chains along the crystallographic axis.
  • C–H⋯π interactions : Stabilize layered structures. Disordered ethyl groups (occupancy 0.7:0.3) in some structures require refinement with rigid bond restraints .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

Discrepancies in bioactivity (e.g., antitubercular IC₅₀ values) are addressed by:

  • SAR studies : Comparing substituent effects (e.g., electron-withdrawing groups enhance activity).
  • Dose-response assays : Validating activity across multiple cell lines.
  • Molecular docking : Identifying target binding motifs (e.g., Mycobacterium tuberculosis enzymes) .

Methodological Considerations

Q. What precautions are critical when handling this compound in experimental workflows?

  • Safety protocols : Use fume hoods due to bromine volatility; avoid ignition sources (P210) .
  • Storage : Keep desiccated at –20°C to prevent hydrolysis of the bromomethyl group.

Q. How are reaction intermediates and by-products characterized in synthetic pathways?

  • HPLC-MS : Tracks intermediates like non-isolable carbanion species.
  • Isolation via column chromatography : Separates by-products (e.g., diastereomers) using silica gel and ethyl acetate/hexane gradients .

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